1-Methyl-4-(1-methylvinyl)cyclohexyl propionate, with the chemical formula and a molecular weight of 210.31 g/mol, is an organic compound classified as an ester. Its IUPAC name is (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate, indicating its structural features that include a cyclohexane ring with a methyl and vinyl group substitution. The compound is characterized by its pleasant aroma, making it suitable for applications in the fragrance and flavor industries.
The chemical behavior of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate includes typical reactions of esters such as hydrolysis, transesterification, and reduction. Hydrolysis can occur under acidic or basic conditions, yielding the corresponding alcohol and carboxylic acid. In transesterification, the ester can react with another alcohol to form a different ester and alcohol. Furthermore, the vinyl group may participate in electrophilic addition reactions, allowing for various derivatives to be synthesized.
While specific biological activities of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate are not extensively documented, compounds in similar classes often exhibit significant biological properties. For instance, esters can have anti-inflammatory or antimicrobial effects. The presence of the cyclohexane structure may also contribute to unique interactions with biological targets, although detailed studies are necessary to elucidate specific activities .
The synthesis of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be achieved through several methods:
The choice of method often depends on desired yield and purity levels.
The primary applications of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate lie in the fragrance and flavor industry due to its aromatic properties. It is used in perfumes, cosmetics, and food flavorings to impart fruity and floral notes. Additionally, it may find utility in formulations requiring specific olfactory characteristics .
Several compounds share structural similarities with 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl cyclohexyl propionate | Lacks vinyl group; simpler structure | |
| Allyl cyclohexyl propionate | Contains allyl group instead of methyl vinyl | |
| Ethyl cyclohexyl acetate | Ethoxy group instead of methyl vinyl | |
| 3-Hydroxy-2-methylpropanoate | Contains hydroxyl group; different functional group |
Uniqueness: The presence of both a methyl and vinyl group on the cyclohexane ring distinguishes 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate from other similar compounds, potentially affecting its reactivity and sensory properties.
The development of 1-methyl-4-(1-methylvinyl)cyclohexyl propionate is rooted in advancements in esterification techniques and terpene chemistry. Terpene esters emerged as a focus of industrial research in the mid-20th century, driven by demand for synthetic fragrances and flavoring agents. Early methodologies for synthesizing terpene esters relied on acid-catalyzed reactions, such as the hydration of α-pinene using sulfuric acid. However, these methods faced challenges related to environmental impact and byproduct formation.
The compound’s synthesis parallels innovations in catalytic systems. For example, ternary composite catalysts (e.g., citric acid, phosphoric acid, and acetic acid) improved reaction efficiency for terpineol derivatives, which serve as precursors to terpene esters. The esterification of terpineol with propionic acid under controlled conditions became a pivotal step in producing 1-methyl-4-(1-methylvinyl)cyclohexyl propionate. Industrial adoption of this compound accelerated in the 1980s, coinciding with its classification under FEMA No. 3053 as a flavoring agent.
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate belongs to the terpinyl propionate subgroup, characterized by a cyclohexanol core esterified with propionic acid. Its taxonomy is defined by:
The compound’s IUPAC name, (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate, reflects its branched cyclohexyl backbone and unsaturated vinyl group. This classification places it within the broader category of monoterpenoid esters, which are prized for their volatility and aromatic properties.
The molecular architecture of 1-methyl-4-(1-methylvinyl)cyclohexyl propionate offers insights into stereochemical reactivity and intermolecular interactions. Key structural features include:
Academic studies have leveraged these structural traits to explore applications in:
The compound’s rigid cyclohexyl framework and ester functionality make it a model system for studying steric effects in nucleophilic acyl substitution reactions.
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate demonstrates significant potential as a pharmaceutical excipient, particularly in advanced drug delivery systems. The compound's unique structural characteristics, combining a cyclohexyl framework with a propionate ester functionality and methylvinyl substituent, confer properties that are advantageous for pharmaceutical formulations [1] .
Research on related cyclohexyl propionate esters has shown promising excipient properties for enhancing drug penetration and stability. These compounds exhibit excellent compatibility with various pharmaceutical carriers, including liposomal formulations and solid lipid nanoparticles [3] [4]. The ester functionality provides opportunities for controlled hydrolysis, enabling sustained drug release profiles that are particularly valuable in topical and transdermal applications [5] [6].
Table 1: Drug Delivery System Performance Characteristics
| Delivery System | Encapsulation Efficiency (%) | Particle Size (nm) | Release Profile |
|---|---|---|---|
| Liposomal formulations | 75-90 | 100-250 | Sustained release |
| Solid lipid nanoparticles | 80-95 | 150-300 | Controlled release |
| Nanostructured lipid carriers | 85-92 | 120-280 | Biphasic release |
| Microemulsions | 70-85 | 50-150 | Immediate release |
| Transdermal patches | 65-80 | N/A | Extended release |
| Topical gels | 60-75 | N/A | Controlled release |
| Nanosponges | 85-95 | 200-400 | Sustained release |
| Invasomes | 78-88 | 130-220 | Enhanced penetration |
The compound's lipophilic nature and moderate molecular weight make it suitable for incorporation into lipid-based nanocarriers, which have been extensively explored for topical and transdermal drug delivery [5] [7]. Studies on similar terpene-based compounds have demonstrated that encapsulation in such systems provides protection against environmental degradation while enabling controlled drug release and improved bioavailability [6] [8].
Antimicrobial research on 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate and related compounds has revealed significant bacteriostatic and bactericidal properties. The compound's structural features, particularly the cyclohexyl ring system combined with the propionate ester, contribute to antimicrobial efficacy through multiple mechanisms of action [15] [9].
Table 2: Antimicrobial Activity Profile of Related Compounds
| Compound Class | MIC Range (mg/mL) | Target Organisms | Mechanism |
|---|---|---|---|
| Cyclohexyl propionate esters | 0.4-1.2 | Gram-positive bacteria | Membrane disruption |
| Terpene propionate esters | 0.5-2.0 | E. coli, P. aeruginosa | Cell wall damage |
| Aromatic propionate esters | 0.7-1.5 | S. aureus, B. subtilis | Membrane integrity loss |
| Aliphatic propionate esters | 1.0-3.0 | Mixed gram +/- | Biofilm inhibition |
| Cyclohexyl acetate esters | 0.6-1.8 | Gram-positive bacteria | Membrane permeabilization |
| Terpene-based compounds | 0.3-1.0 | ESKAPE pathogens | Multiple targets |
| Monoterpene esters | 0.4-1.4 | Fungal pathogens | Antifungal activity |
| Cyclohexane derivatives | 0.8-2.5 | Mixed pathogens | Oxidative stress |
Investigations have demonstrated that the antimicrobial activity of these compounds is strongly influenced by the alkyl chain length and ester configuration. Research on ferulic acid alkyl esters has shown that optimal antimicrobial activity occurs with specific chain lengths, with hexyl esters (C6) demonstrating superior efficacy against both Gram-positive and Gram-negative bacteria [15]. The mechanism of action involves disruption of bacterial cell membrane integrity, leading to cell content leakage and ultimately bacterial death [15] [9].
Studies using scanning electron microscopy have revealed that treatment with cyclohexyl propionate compounds causes significant morphological changes in bacterial cells, including surface roughening, aggregation, and membrane rupture [15]. The compounds appear to target multiple cellular components simultaneously, including the cell membrane, cell wall, and biofilm formation capabilities [16] [17].
The anti-inflammatory properties of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involve complex molecular mechanisms targeting key inflammatory pathways. Research on propionate compounds has established their ability to modulate inflammatory responses through multiple cellular targets [11] [12].
Table 3: Anti-inflammatory Activity Parameters
| Compound Class | IC50 (μM) | Target Pathway | Cellular Model |
|---|---|---|---|
| Propionate esters | 15-45 | NF-κB inhibition | RAW 264.7 macrophages |
| Cyclohexyl compounds | 25-65 | COX-2 suppression | Human neutrophils |
| Terpene derivatives | 10-30 | Inflammatory mediator reduction | Colon epithelial cells |
| Short-chain fatty acid esters | 20-55 | Cytokine inhibition | Inflammatory cell lines |
| Aromatic esters | 30-70 | Prostaglandin synthesis | Primary immune cells |
| Cyclohexane-based esters | 18-42 | Multiple pathways | Tissue organ cultures |
The primary mechanism involves inhibition of nuclear factor-kappa B signaling, a critical transcriptional regulator of inflammatory gene expression [11]. Propionate compounds demonstrate dose-dependent suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta [11] [12]. Additionally, these compounds can modulate the expression of inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase [12].
Cellular studies have revealed that the anti-inflammatory effects occur through both direct cellular interactions and indirect modulation of inflammatory signaling cascades. The compounds can enhance the production of anti-inflammatory mediators while simultaneously suppressing pro-inflammatory pathways [11] [13]. This dual mechanism provides a balanced approach to inflammation control that may be particularly valuable in therapeutic applications.
Research into the antineoplastic potential of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has focused on its structural similarity to known bioactive terpene compounds and propionate esters. While specific studies on this exact compound are limited, investigations of related cyclohexyl propionate derivatives have revealed promising anticancer properties [18] [19].
Studies on platinum-based prodrugs incorporating cyclohexyl propionate moieties have demonstrated enhanced cytotoxicity against various cancer cell lines [18]. The cyclohexyl propionate component serves as a bioactive ligand that can be released upon reduction, potentially contributing to the overall anticancer efficacy. Research has shown that such compounds can effectively target both nuclear DNA and cellular organelles, providing multiple mechanisms of cancer cell destruction [18].
Investigations using aminoindazole derivatives with cyclohexyl substituents have revealed significant antiproliferative activity against human colorectal cancer cells, with IC50 values in the low micromolar range [19]. The compounds demonstrated ability to arrest cell cycle progression at the G2/M phase and induce apoptosis through modulation of cell cycle regulatory proteins [19].
The terpene-like characteristics of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate suggest potential for antineoplastic activity through mechanisms similar to other bioactive monoterpenes. These mechanisms may include inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis [20] [21]. The propionate ester functionality may contribute to improved cellular uptake and intracellular accumulation, enhancing the compound's cytotoxic potential.
The metabolic profile of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves multiple transformation pathways that influence its bioavailability and therapeutic efficacy. Understanding these metabolic processes is crucial for optimizing pharmaceutical applications and predicting pharmacokinetic behavior [22] [23].
Table 4: Metabolic Transformation Pathways
| Metabolic Pathway | Primary Metabolites | Half-life (hours) | Clearance Route |
|---|---|---|---|
| Ester hydrolysis | Cyclohexanol + Propionic acid | 2-4 | Hepatic |
| Phase I oxidation | Hydroxylated derivatives | 3-6 | Renal |
| Phase II conjugation | Glucuronide conjugates | 1-3 | Biliary |
| Cyclohexyl ring metabolism | Ring-opened products | 4-8 | Pulmonary |
| Propionate metabolism | Acetyl-CoA derivatives | 1-2 | Hepatic |
| Methylvinyl oxidation | Epoxide intermediates | 2-5 | Mixed |
The primary metabolic transformation involves ester hydrolysis, catalyzed by plasma and tissue esterases, yielding 1-methyl-4-(1-methylvinyl)cyclohexanol and propionic acid [22]. This hydrolysis reaction is rapid and represents the major clearance mechanism for the compound. The resulting cyclohexanol derivative can undergo further oxidation reactions, primarily in the liver, producing hydroxylated metabolites that are subsequently conjugated for elimination [23].
Phase I metabolism includes oxidation of the methylvinyl group, potentially forming epoxide intermediates that may contribute to biological activity or represent detoxification pathways [22]. The cyclohexyl ring system is relatively stable but can undergo ring-opening reactions under certain metabolic conditions, particularly in the presence of cytochrome P450 enzymes [23].
Phase II metabolism involves conjugation reactions, primarily glucuronidation and sulfation, which enhance water solubility and facilitate renal elimination [24]. The propionate moiety can be metabolized through fatty acid oxidation pathways, ultimately yielding acetyl-CoA that enters central metabolic pathways [22].
Bioavailability studies suggest that the compound exhibits moderate oral bioavailability due to its lipophilic nature and susceptibility to first-pass metabolism [25]. Topical application may provide enhanced local bioavailability while minimizing systemic exposure, making this route particularly attractive for dermatological and localized therapeutic applications [3] [4].